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molecular formula C16H20N2O2 B069140 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione CAS No. 189333-48-0

9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione

Cat. No. B069140
M. Wt: 272.34 g/mol
InChI Key: MZOUQZZYZKEBKL-UHFFFAOYSA-N
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Patent
US08039460B2

Procedure details

Palladium hydroxide (20% on carbon; 100 mg) and acetic acid (250 μL) were added to a solution of 9-benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione (0.38 g, 1.40 mmol) in ethanol (5 mL). The reaction vessel was evacuated and back-filled with nitrogen (3×), then back-filled with hydrogen (1 atm). After 18 h, the mixture was filtered and concentrated to give the acetate salt of the title compound (220 mg). MS 183.1 (M+1).
Quantity
250 μL
Type
reactant
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O)(=O)C.C([N:12]1[CH2:24][CH2:23][C:15]2([CH2:20][C:19](=[O:21])[NH:18][C:17](=[O:22])[CH2:16]2)[CH2:14][CH2:13]1)C1C=CC=CC=1>C(O)C.[OH-].[Pd+2].[OH-]>[CH2:20]1[C:15]2([CH2:14][CH2:13][NH:12][CH2:24][CH2:23]2)[CH2:16][C:17](=[O:22])[NH:18][C:19]1=[O:21] |f:3.4.5|

Inputs

Step One
Name
Quantity
250 μL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0.38 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC2(CC(NC(C2)=O)=O)CC1
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
100 mg
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction vessel was evacuated
ADDITION
Type
ADDITION
Details
back-filled with nitrogen (3×)
ADDITION
Type
ADDITION
Details
back-filled with hydrogen (1 atm)
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C1C(NC(CC12CCNCC2)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 220 mg
YIELD: CALCULATEDPERCENTYIELD 86.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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